4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent dual activity against cell lines and cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide compound has been found to interact with certain enzymes, particularly CDK2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The compound has demonstrated inhibitory activity against CDK2, suggesting that it may influence biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, this compound has shown significant anticancer efficacy against several cancer cell lines, including HepG-2, MCF-7, and Hela . It appears to influence cell function by inhibiting CDK2, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the CDK2 enzyme . By inhibiting CDK2, the compound can induce changes in gene expression and affect cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential as an enzyme inhibitor and as a scaffold for the development of new drugs.
Medicine: It shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another derivative with similar structural properties and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory activity and potential as an anticancer agent.
Uniqueness
4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and sulfonamide groups contribute to its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c14-7-10-1-3-12(4-2-10)21(19,20)17-11-8-15-13-5-6-16-18(13)9-11/h1-6,8-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJCPCIUYOTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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